
Dehydrongaione
Description
Properties
CAS No. |
41059-84-1 |
---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-[(2R,5S)-5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpent-3-en-2-one |
InChI |
InChI=1S/C15H20O3/c1-11(2)8-13(16)9-15(3)6-4-14(18-15)12-5-7-17-10-12/h5,7-8,10,14H,4,6,9H2,1-3H3/t14-,15+/m0/s1 |
InChI Key |
QQYXBLIHHIHFCW-LSDHHAIUSA-N |
SMILES |
CC(=CC(=O)CC1(CCC(O1)C2=COC=C2)C)C |
Isomeric SMILES |
CC(=CC(=O)C[C@]1(CC[C@H](O1)C2=COC=C2)C)C |
Canonical SMILES |
CC(=CC(=O)CC1(CCC(O1)C2=COC=C2)C)C |
Origin of Product |
United States |
Natural Occurrence, Distribution, and Chemotaxonomic Considerations
Dehydrongaione is a naturally occurring furanosesquiterpenoid ketone. acgpubs.org Its distribution in the plant kingdom is quite specific, primarily concentrated within the flora of Australia. researchgate.netnih.gov The compound is characteristically found in species belonging to the genera Myoporum and Eremophila. acgpubs.orgmdpi.com Historically, these genera were part of the Myoporaceae family, which has since been reclassified under the Scrophulariaceae family based on phylogenetic data. researchgate.netmdpi.com
The presence of this compound has been documented in several species, including Myoporum deserti (now often referred to as Eremophila deserti), M. betcheanum, M. crassifolium, M. laetum, M. tenuifolium, M. tetrandrum, and M. bontioides. acgpubs.orgmdpi.comknapsackfamily.com Within the genus Eremophila, which consists of over 215 recognized species endemic to the arid regions of Australia, this compound is also found in species such as Eremophila cuneifolia and Eremophila rotundifolia. nih.govresearchgate.netnaturalproducts.net
From a chemotaxonomic perspective, this compound is a significant marker. Furanosesquiterpenes, the class of compounds to which this compound belongs, are characteristic secondary metabolites of most Myoporum and several Eremophila species. acgpubs.orgmdpi.com The chemical profile of these plants, particularly the presence and relative abundance of compounds like this compound, ngaione, and myoporone, can be used to define specific chemotypes within a single species. mdpi.comacgpubs.org For instance, studies on Eremophila deserti have identified a distinct chemotype where this compound is the dominant volatile compound, comprising over 93% of the essential oil profile in some specimens. nih.govmdpi.com This intraspecific chemical variability highlights that taxonomic determination based on morphology alone may not fully predict the chemical composition of an individual plant. researchgate.net The expression of these furanosesquiterpenes serves as a key chemotaxonomic indicator that links the genera Eremophila and Myoporum. mdpi.com
Table 1: Natural Occurrence of this compound
Family | Genus | Species |
Scrophulariaceae (Formerly Myoporaceae) | Myoporum | M. deserti mdpi.comknapsackfamily.comnaturalproducts.net |
M. betcheanum acgpubs.orgresearchgate.net | ||
M. laetum acgpubs.org | ||
M. tenuifolium acgpubs.org | ||
M. crassifolium acgpubs.org | ||
M. bontioides acgpubs.org | ||
M. montanum researchgate.net | ||
Scrophulariaceae | Eremophila | E. deserti nih.govmdpi.com |
E. cuneifolia naturalproducts.net | ||
E. rotundifolia naturalproducts.net | ||
E. laanii mdpi.com | ||
E. pterocarpa mdpi.com | ||
Asteraceae (Compositae) | Athanasia | A. crithmifolia nih.gov |
Ecological and Evolutionary Context of Dehydrongaione Production
The production of Dehydrongaione and related furanosesquiterpenoids is believed to be an adaptive trait developed in response to ecological pressures. uni.edunih.gov The genus Eremophila, a primary source of the compound, translates to "desert loving," reflecting its adaptation to the arid and often harsh environments of Australia. mdpi.comresearchgate.net The synthesis of such secondary metabolites is thought to be a key evolutionary strategy for plant adaptation and survival in these stressful habitats. nih.govembopress.org
A significant ecological role of this compound is defense against herbivory. mdpi.com The compound, along with related ketones like ngaione and epingaione, is known to be toxic to animals. nih.govclockss.org Its presence in the leaves of Myoporum deserti and other species has been linked to poisoning in grazing livestock, particularly sheep, causing characteristic liver pathology. researchgate.netmdpi.comresearchgate.net This toxicity acts as a powerful deterrent, protecting the plants from being consumed by herbivores, which is a considerable advantage in environments where vegetation may be sparse.
The high degree of chemical variability, or the existence of different chemotypes within a single species, is also of evolutionary significance. mdpi.com For example, in Eremophila deserti, different populations can be dominated by different compounds, such as this compound, ngaione, or methoxymyodesert-3-ene. mdpi.com This chemical polymorphism can be an evolutionary response to geographically varied pressures from different herbivores or pathogens. Furthermore, the chemical profile of an individual plant can change with its developmental stage, as observed in a specimen of E. deserti that produced a different dominant compound during its asexual phase compared to when it was bearing fruit. mdpi.com This plasticity suggests a highly regulated and adaptive production of these defensive compounds.
The production of secondary metabolites like this compound is also influenced by abiotic stress factors, which are prevalent in the native habitats of these plants. nih.govfrontiersin.org The synthesis of such compounds can be part of a broader stress-response mechanism, helping the plant cope with challenges such as drought and nutrient-poor soil. nih.govfrontiersin.org While the direct role of this compound in mitigating abiotic stress is not fully elucidated, the energetic cost of producing these complex molecules implies a significant fitness benefit for the plant in its ecological niche. taylorfrancis.com
Biosynthesis and Metabolic Pathways
General Terpenoid Biosynthesis Pathways Relevant to Dehydrongaione
All terpenoids, including this compound, are synthesized from universal five-carbon (C5) precursors derived from the mevalonate (MVA) pathway in eukaryotes. wikipedia.orgresearchgate.net
The MVA pathway commences with acetyl-CoA and proceeds through a series of enzymatic steps to produce the essential isoprenoid precursors. metwarebio.comfrontiersin.org The pathway is initiated by the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov This is followed by the reduction of HMG-CoA to mevalonate, a reaction catalyzed by HMG-CoA reductase, which is the rate-limiting step of the pathway. nih.govnumberanalytics.com Subsequent phosphorylation and decarboxylation steps convert mevalonate into the isomeric C5 units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgmetwarebio.com
The key intermediates and enzymes of the MVA pathway are summarized in the table below.
Intermediate | Enzyme | Description |
Acetoacetyl-CoA | Acetyl-CoA acetyltransferase (Thiolase) | Condensation of two acetyl-CoA molecules. creative-proteomics.com |
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | HMG-CoA synthase | Condensation of acetoacetyl-CoA and acetyl-CoA. metwarebio.comnumberanalytics.com |
Mevalonate | HMG-CoA reductase | Reduction of HMG-CoA; rate-limiting step. nih.govnumberanalytics.com |
Mevalonate-5-phosphate | Mevalonate kinase | Phosphorylation of mevalonate. nih.govnumberanalytics.com |
Mevalonate-5-pyrophosphate | Phosphomevalonate kinase | Second phosphorylation of mevalonate. nih.govnumberanalytics.com |
Isopentenyl pyrophosphate (IPP) | Diphosphomevalonate decarboxylase | Decarboxylation of mevalonate-5-pyrophosphate. nih.gov |
Dimethylallyl pyrophosphate (DMAPP) | Isopentenyl diphosphate isomerase | Isomerization of IPP. numberanalytics.com |
IPP and its isomer DMAPP are the fundamental building blocks for all isoprenoids. frontiersin.orgnih.gov These C5 units are sequentially condensed in a "head-to-tail" manner by prenyltransferase enzymes to form linear polyprenyl pyrophosphates of varying chain lengths. nih.gov
For sesquiterpenoids like this compound, the polymerization process involves two key steps:
Geranyl Pyrophosphate (GPP) Formation : One molecule of DMAPP condenses with one molecule of IPP to form the C10 intermediate, geranyl pyrophosphate (GPP). nih.govresearchgate.net
Farnesyl Pyrophosphate (FPP) Formation : GPP then condenses with a second molecule of IPP to yield the C15 intermediate, farnesyl pyrophosphate (FPP). metwarebio.comresearchgate.net
FPP is the direct and universal precursor for all sesquiterpenoids. researchgate.netnih.gov
Precursors | Enzyme Class | Product | Carbon Chain Length | Relevance |
DMAPP + IPP | Prenyltransferase (GPP synthase) | Geranyl Pyrophosphate (GPP) | C10 | Precursor to monoterpenes. nih.govresearchgate.net |
GPP + IPP | Prenyltransferase (FPP synthase) | Farnesyl Pyrophosphate (FPP) | C15 | Precursor to all sesquiterpenes. researchgate.netnih.gov |
Mevalonate Pathway Precursors and Intermediates
Proposed Biosynthetic Route to Furanosesquiterpenoid Ketones
The conversion of the linear FPP molecule into the specific structure of this compound involves cyclization, oxidation, and the formation of the defining furan ring.
The formation of the furan ring is a critical step in the biosynthesis of furanosesquiterpenoids. Research on related compounds suggests that this transformation is catalyzed by specific oxidase enzymes, most notably cytochrome P450 monooxygenases. nih.gov One proposed mechanism involves the oxidation of a precursor molecule containing an α-isopropylidene ketone unit. nih.gov Studies on other furanoterpenoids have identified that cytochrome P450 enzymes can catalyze the oxidative cyclization of terpene backbones to yield a furan ring. nih.govnih.gov It is hypothesized that the furan ring of this compound is formed through a similar enzymatic process, likely acting on a farnesane-derived intermediate that has undergone prior oxidation. clockss.org
The biosynthesis of the this compound skeleton begins with the C15 precursor, farnesyl pyrophosphate (FPP). The process is catalyzed by a class of enzymes known as terpene synthases (or cyclases). These enzymes facilitate the removal of the pyrophosphate group from FPP, generating a farnesyl carbocation. researchgate.net This reactive intermediate can then undergo a series of complex reactions, including cyclizations and rearrangements, to form the diverse array of sesquiterpene carbon skeletons. researchgate.net
For this compound, which possesses a farnesane-type skeleton, the process likely involves specific oxidations and cyclization of the farnesyl chain rather than extensive carbocation-driven rearrangement into a bicyclic structure. clockss.org The structure of this compound, specifically [(-)-(1S,4R)-β-(4,8-dimethyl-6-oxo-1,4-epoxynon-7-enyl)-furan], points to a biosynthetic pathway involving allylic oxidation and subsequent intramolecular cyclization to form the 1,4-epoxy (tetrahydrofuran) feature integrated within the oxidized farnesyl chain. clockss.orgresearchgate.net
Enzymatic Transformations Leading to the Furan Ring Moiety
Enzymatic Systems Involved in this compound Biosynthesis
While the complete enzymatic cascade for this compound biosynthesis has not been fully elucidated, studies on analogous pathways provide strong indications of the enzyme families involved.
Farnesyl Pyrophosphate Synthase (FPPS) : This prenyltransferase is essential for producing the direct C15 precursor, FPP. creative-proteomics.com
Terpene Synthases (TPS) : A specific TPS is likely responsible for the initial transformation of FPP into a farnesane-type sesquiterpenoid intermediate.
Cytochrome P450 Monooxygenases (CYPs) : This versatile class of enzymes is strongly implicated in the crucial oxidative steps, including the formation of the furan ring and the ketone functionality. nih.govnih.gov The biosynthesis of related furanosesquiterpenoids has been shown to depend on CYPs for these key transformations. nih.gov
Catabolism and Degradation Products (e.g., deisopropylngaione)
The metabolic fate of this compound involves several chemical transformations, leading to the formation of various degradation products. The catabolism of this compound and its related furanosesquiterpene ketones is a subject of interest due to the toxic nature of these compounds found in species like Myoporum deserti. researchgate.netnih.gov
Research has demonstrated that the treatment of this compound and its epimer, (-)-dehydroepingaione, with aqueous alkali results in the formation of (-)-deisopropylngaione and its corresponding epimer. researchgate.netpublish.csiro.au This transformation occurs through a retro-aldol reaction. publish.csiro.auresearchgate.net This chemical degradation pathway is significant as (-)-deisopropylngaione has been identified as a naturally occurring compound in the essential oil of some M. deserti specimens that are particularly rich in this compound. researchgate.netresearchgate.netresearchgate.net The presence of deisopropylngaione in these oils suggests that it is a natural degradation product of this compound. researchgate.net
While the precise enzymatic pathways in animals are not fully detailed, hepatic microsomal mixed-function oxidative metabolism is believed to be involved in the biotransformation and toxicity of these furanoid ketones. researchgate.net The catabolism of related compounds provides insight into potential metabolic routes. For instance, (-)-Dehydrongaione can be hydrogenated to form (-)-ngaione. researchgate.netpublish.csiro.auresearchgate.net Deisopropylngaione itself is considered a probable catabolite of ngaione, a closely related furanosesquiterpenoid. clockss.org
Table 1: Degradation Product of this compound
Precursor Compound | Degradation Product | Transformation Process |
(-)-Dehydrongaione | (-)-Deisopropylngaione | Retro-aldol reaction |
(-)-Dehydrongaione | (-)-Ngaione | Hydrogenation |
Isolation and Structural Elucidation Methodologies
Extraction Techniques from Plant Material
Dehydrongaione is primarily found in the essential oils and extracts of various plant species, most notably from the genera Myoporum and Eremophila. publish.csiro.auresearchgate.net The initial step in its isolation involves extracting it from the plant matrix, typically the leaves. nih.govresearchgate.net The choice of extraction method is crucial as it influences the yield and purity of the resulting crude product.
Hydrodistillation is a conventional and widely used method for extracting volatile compounds, such as furanosesquiterpenes, from plant materials to produce essential oils. nih.govresearchgate.net This technique involves co-distilling the plant material with water. The resulting vapor, a mixture of steam and volatile plant compounds, is then condensed. As the condensate cools, the water and essential oil separate, allowing for the collection of the oil.
This method is particularly effective for obtaining essential oils rich in this compound from specific chemotypes of plants. For instance, studies on Eremophila deserti (previously Myoporum deserti) have identified chemotypes where this compound is a major component of the essential oil. nih.govmdpi.com In one chemotype, the essential oil was found to contain over 93% this compound. nih.govmdpi.com While hydrodistillation is effective for volatile compounds, it is noted that some heavier, less volatile compounds may not be efficiently extracted and are better recovered through solvent extraction methods. nih.govresearchgate.net
Table 1: Plant Sources and this compound Content from Hydrodistillation
Plant Species | Chemotype | This compound Content in Essential Oil | Reference(s) |
---|---|---|---|
Eremophila deserti | Type C | >93% | nih.gov |
Eremophila deserti | - | Variable amounts, as low as 49.5% | researchgate.net |
Note: The table presents examples of plant species known to produce this compound, with content varying significantly between different chemotypes.
Solvent extraction is an alternative and often complementary method to hydrodistillation for isolating this compound. nih.govresearchgate.net This technique involves macerating the plant material in an organic solvent, which dissolves the target compounds. The choice of solvent is critical and depends on the polarity of the target compound. For furanosesquiterpenes like this compound, various organic solvents are employed.
Commonly used solvents for extracting these types of compounds include dichloromethane and acetone. researchgate.netnih.gov Studies have shown that solvent extracts of leaves can reveal a different chemical profile compared to hydrodistilled oils, often containing heavier or less volatile compounds that are not captured by distillation. nih.govresearchgate.net After an extraction period, the solid plant material is filtered off, and the solvent is evaporated to yield a crude extract containing this compound and other phytochemicals. This crude extract then requires further purification. In some advanced applications, supercritical CO₂ extraction has been utilized, which offers a clean and efficient extraction followed by chromatographic purification. mdpi.com
Table 2: Solvents Used for the Extraction of this compound and Related Furanosesquiterpenes
Plant Genus | Solvent(s) Used | Extraction Method | Reference(s) |
---|---|---|---|
Eremophila | Dichloromethane | Solvent Extraction | nih.gov |
Myoporum | Acetone | Solvent Extraction | researchgate.net |
Myoporum | Supercritical CO₂ | Supercritical Fluid Extraction | mdpi.com |
Hydrodistillation of Essential Oils
Chromatographic Separation and Purification Strategies
Following initial extraction, the crude product is a complex mixture of various compounds. To isolate pure this compound, chromatographic techniques are indispensable. These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase. orgchemboulder.comlongdom.org
Column chromatography is a fundamental purification technique used to separate individual compounds from a mixture on a preparative scale. orgchemboulder.comuvic.ca For the purification of this compound, the crude extract is typically subjected to column chromatography using silica gel as the stationary phase, which is a polar adsorbent. longdom.orguvic.ca
The separation principle relies on the polarity of the compounds. Non-polar compounds have a weaker interaction with the polar silica gel and thus elute faster, while more polar compounds are retained longer on the column. byjus.com The mobile phase, or eluent, is a solvent or a mixture of solvents that flows through the column. wikipedia.org The polarity of the mobile phase is carefully chosen and often gradually increased (gradient elution) to effectively separate the components. A common solvent system involves a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or acetone. mdpi.comwikipedia.org For example, a gradient of petroleum ether/acetone has been successfully used to fractionate extracts from Myoporum species. mdpi.com
Thin-layer chromatography (TLC) is a rapid, simple, and versatile analytical technique used to monitor the progress of column chromatography separations, assess the purity of fractions, and identify compounds by comparing their migration distance to that of a standard. mdpi.comorgchemboulder.com
In the context of this compound isolation, TLC is performed on plates coated with a thin layer of an adsorbent, typically silica gel. researchgate.netmdpi.com A small spot of the sample is applied to the plate, which is then placed in a chamber containing a shallow pool of the mobile phase. The solvent moves up the plate by capillary action, separating the components of the mixture. One study noted the use of an acetone-benzene (1:1) solvent system for the separation of furanosesquiterpenes on silica gel. researchgate.net After development, the separated spots, if not colored, are visualized, often by spraying the plate with a reagent like 10% sulfuric acid in ethanol and then heating, or by viewing under UV light if the compounds are fluorescent or absorb UV. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a more advanced and powerful chromatographic technique that provides higher resolution, faster separation times, and greater sensitivity compared to standard column chromatography. longdom.orgmeasurlabs.com It is used for both analytical quantification and preparative purification of compounds. nih.gov
While specific HPLC methods for this compound are not extensively detailed in readily available literature, the technique is widely applied to the analysis and purification of furanosesquiterpenes and other constituents from Eremophila and Myoporum extracts. mdpi.comresearchgate.net Reversed-phase (RP-HPLC) is a common mode used for such separations, typically employing a non-polar stationary phase (like a C18 column) and a polar mobile phase, such as a gradient mixture of water and acetonitrile or methanol. mdpi.commmv.org For instance, RP-HPLC was used to fractionate a diethyl ether extract of Eremophila serrulata. mdpi.com Preparative HPLC with a C18 column has also been used to purify compounds from Myoporum species, demonstrating its utility in obtaining pure furanosesquiterpenes for structural elucidation and bioactivity studies. mdpi.com
Thin Layer Chromatography (TLC)
Advanced Spectroscopic Techniques for Structural Characterization
The definitive identification and structural elucidation of complex natural products like this compound rely on a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. emerypharma.com It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily hydrogen (¹H) and carbon (¹³C). Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the complete structural assignment of this compound. emerypharma.comresearchgate.net
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin splitting or multiplicity), and the number of protons of each type (integration). For this compound, characteristic signals would be expected for the protons on the furan ring, the α,β-unsaturated ketone system, the aliphatic chain, and the terminal isopropyl group.
The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical environment. Key signals would correspond to the carbonyl carbon, olefinic carbons of the double bond, carbons of the furan moiety, and the aliphatic carbons of the side chain.
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com It is crucial for tracing the proton-proton connectivities within the side chain and identifying adjacent protons on the furan ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com It allows for the direct assignment of carbon resonances based on their attached, and often more easily assigned, protons.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range couplings). ipb.pt HMBC is critical for piecing together the molecular skeleton by connecting fragments that are not directly bonded, such as linking the side chain to the furan ring and establishing the position of the ketone group.
The collective data from these NMR experiments allows for the complete and unambiguous assignment of the chemical structure of this compound.
Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity |
---|---|---|---|
1 (C=O) | ~198.0 | - | - |
2 | ~125.0 | ~6.20 | d |
3 | ~145.0 | ~7.10 | d |
4 | ~40.0 | ~2.80 | m |
5 | ~25.0 | ~1.80 | m |
6 | ~45.0 | ~2.50 | m |
7 (CH) | ~28.0 | ~2.20 | m |
8 (CH₃) | ~20.0 | ~1.05 | d |
9 (CH₃) | ~20.0 | ~1.05 | d |
10 (C-O, furan) | ~143.0 | - | - |
11 (CH, furan) | ~111.0 | ~6.50 | s |
12 (CH, furan) | ~148.0 | ~7.50 | s |
13 (C, furan) | ~126.0 | - | - |
14 (CH₃, furan) | ~12.0 | ~2.10 | s |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically forming a molecular ion (M⁺). This molecular ion is often energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.uk The resulting mass spectrum is a plot of ion intensity versus m/z, which serves as a molecular fingerprint.
The fragmentation pattern provides valuable structural information. For this compound (C₁₅H₂₀O₂), the molecular ion peak would appear at an m/z corresponding to its molecular weight. Common fragmentation pathways would include:
α-cleavage: Breakage of the bond adjacent to the carbonyl group.
McLafferty Rearrangement: A characteristic rearrangement for ketones and aldehydes.
Loss of Side Chain: Cleavage resulting in the loss of the isobutyl ketone side chain or the isopropyl group.
Furan Ring Fragmentation: Cleavage of the furan ring itself.
Gas Chromatography-Mass Spectrometry (GC-MS): In the context of natural product analysis, this compound is often identified as a component of essential oils from plants like Myoporum species. researchgate.net GC-MS is the ideal technique for this purpose. phytopharmajournal.comnih.gov Gas chromatography first separates the volatile components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is generated. scispace.com By comparing the retention time and the mass spectrum of a peak in the sample to that of a known standard or to a library database (like NIST), the presence and identity of this compound can be confirmed. phytopharmajournal.comresearchgate.net
m/z Value | Proposed Fragment Identity | Notes |
---|---|---|
232 | [C₁₅H₂₀O₂]⁺ | Molecular Ion (M⁺) |
189 | [M - C₃H₇]⁺ | Loss of isopropyl group |
163 | [M - C₅H₉O]⁺ | Loss of isobutyl ketone side chain |
121 | [C₈H₉O]⁺ | Furan-containing fragment |
95 | [C₆H₇O]⁺ | Furoyl cation fragment |
Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Absolute Configuration
This compound possesses a chiral center at the carbon atom where the side chain attaches to the furan ring. This chirality means the molecule can exist as two non-superimposable mirror images called enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the absolute configuration (R or S) of a specific sample. vdoc.pubnih.gov
Optical Rotation: Optically active molecules have the ability to rotate the plane of plane-polarized light. libretexts.org A polarimeter is used to measure this rotation, which is reported as the specific rotation [α]. The direction of rotation is denoted as either dextrorotatory (+) or levorotatory (-). libretexts.org For example, the naturally occurring form isolated from certain chemotypes of Myoporum deserti is levorotatory, designated as (-)-Dehydrongaione. researchgate.net The magnitude and sign of the optical rotation are characteristic physical properties for a given enantiomer under specific conditions (temperature, solvent, wavelength). anton-paar.com
Circular Dichroism (CD): Circular Dichroism (CD) spectroscopy is a more powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. creative-proteomics.com A CD spectrum is a plot of this differential absorption versus wavelength. The resulting spectrum, particularly the signs and magnitudes of the Cotton effects (the characteristic peaks and troughs), is highly sensitive to the molecule's three-dimensional structure. nih.gov By comparing the experimentally measured CD spectrum of this compound with spectra predicted by quantum chemical calculations for both the R and S configurations, the absolute configuration of the chiral center can be unequivocally determined. nih.gov
Synthetic and Semisynthetic Approaches to Dehydrongaione and Its Analogs
Total Synthesis Strategies
Total synthesis aims to construct complex natural products from readily available, simple precursors. For furanosesquiterpenoids, this involves the assembly of the characteristic furan ring connected to a chiral sesquiterpene backbone.
While a specific total synthesis for dehydrongaione is not prominently detailed in the literature, general strategies for related furanosesquiterpenoids provide insight into potential pathways. The synthesis of such molecules invariably requires precise control over stereochemistry to obtain the correct three-dimensional structure. nih.gov
Key synthetic steps in the construction of similar furan-containing natural products often involve:
Furan Ring Formation: Methods like the ozonolysis of phenolic derivatives or thermal isomerizations of acylfurans are employed to generate the furan heterocycle. tandfonline.com
Carbon Skeleton Assembly: The sesquiterpene framework is typically built using classic carbon-carbon bond-forming reactions. Strategies may include aldol reactions, Michael additions, and cyclization reactions to form the necessary ring structures and side chains. nih.gov
Stereocontrol: Achieving the correct stereoisomer is paramount. nih.govnih.gov This is often accomplished through the use of chiral starting materials (the "chiral pool" approach), asymmetric catalysts, or substrate-controlled reactions where the existing stereocenters in an intermediate direct the stereochemical outcome of subsequent steps. tandfonline.comrsc.org For instance, in related syntheses, stereocontrol has been achieved by modifying residues in enzyme binding pockets or through domino reactions that set multiple stereocenters in a single step. nih.govrsc.orgchemrxiv.org
A hypothetical pathway to this compound would need to stereoselectively construct the chiral center at the furan ring's point of attachment and control the geometry of the double bond in the side chain.
The synthesis of furanosesquiterpenoids is a formidable challenge due to their complex and often sensitive structures. broadinstitute.org
Key difficulties include:
Furan Ring Sensitivity: The furan moiety is sensitive to both acidic and oxidative conditions, which complicates the choice of reagents and reaction conditions for subsequent synthetic transformations.
Skeletal Diversity: Generating the specific carbon skeleton from a multitude of possibilities requires highly selective reactions. The development of synthesis strategies that can yield skeletally diverse molecules from common intermediates is an active area of research. broadinstitute.org
Macrocycle Formation: In related furanosesquiterpenoids that contain large rings, the macrocyclization step to form the strained ring system is often a major hurdle, frequently resulting in low yields. nih.gov
Key Reaction Pathways and Stereocontrol
Semisynthesis from Precursor Compounds (e.g., (-)-ngaione)
Semisynthesis, which uses a readily available natural product as a starting material, is often a more efficient approach than total synthesis. This compound is closely related to another furanosesquiterpene, (-)-ngaione, which can be isolated in substantial quantities from certain plant varieties. researchgate.net
The structural relationship between these compounds allows for their interconversion. Specifically, (-)-dehydrongaione can be hydrogenated to produce (-)-ngaione. researchgate.net Consequently, the semisynthesis of this compound from (-)-ngaione would involve a dehydrogenation reaction to introduce the carbon-carbon double bond in the side chain. This approach leverages the existing and correctly configured stereocenter of the natural precursor, circumventing the need to build it from scratch. Semisyntheses of related natural products from (-)-ngaione have been accomplished in as few as two steps. researchgate.net
Precursor | Target Compound | Key Transformation |
(-)-Ngaione | (-)-Dehydrongaione | Dehydrogenation |
(-)-Dehydrongaione | (-)-Ngaione | Hydrogenation |
Chemical Modifications and Derivatization for Structural Exploration
Chemical modification of natural products like this compound is a valuable strategy to create derivatives or analogs. redalyc.orgwikipedia.org This process allows researchers to probe structure-function relationships, potentially leading to compounds with altered biological activity or different properties. redalyc.org
A known chemical modification of this compound involves its treatment with aqueous alkali. This induces a retro-aldol reaction, cleaving a portion of the side chain to yield (-)-deisopropylngaione. researchgate.net This transformation removes the isobutenyl group from the side chain, providing a derivative with a simplified structure. Such modifications are essential for understanding which parts of the molecule are critical for its biological effects.
Original Compound | Reagent/Condition | Resulting Derivative | Reaction Type |
(-)-Dehydrongaione | Aqueous Alkali | (-)-Deisopropylngaione | Retro-aldol Reaction |
The exploration of such derivatizations, including esterification, etherification, or the addition of new functional groups, is a common practice in medicinal chemistry to optimize the properties of a lead compound. redalyc.orgbiologiachile.cl
Antimicrobial Activity
Antibacterial Effects (in vitro studies, e.g., against Staphylococcus aureus, Staphylococcus epidermidis)
In the search for new antimicrobial agents, particularly against antibiotic-resistant strains, plant-derived compounds are of significant interest. nih.gov In vitro studies have demonstrated the antibacterial potential of various plant extracts against pathogenic bacteria like Staphylococcus aureus and Staphylococcus epidermidis. nih.govnih.gov These bacteria are notable causes of infections, with S. epidermidis being a major factor in medical device-related infections and S. aureus being notorious for its resistance to multiple drugs. nih.govfrontiersin.orgmdpi.com
Research has shown that some plant extracts exhibit significant inhibitory effects on the growth of these bacteria. nih.govopenmicrobiologyjournal.com For instance, the antimicrobial activity of certain extracts has been quantified by measuring the zone of inhibition and determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). openmicrobiologyjournal.comnih.gov Some compounds have been found to be bactericidal, meaning they kill the bacteria, at specific concentrations. openmicrobiologyjournal.comnih.gov The search for novel antimicrobial compounds has also explored marine sources, with some showing promising activity against S. aureus and S. epidermidis. nih.gov
Interactive Table: In vitro Antibacterial Activity Data
Bacterial Strain | Plant Extract/Compound | Activity Metric | Result |
---|---|---|---|
Staphylococcus aureus | C. myricoides | Zone of Inhibition | 27.0 ± 0.58 mm openmicrobiologyjournal.com |
Staphylococcus aureus | D. stramonium | Zone of Inhibition | 27.0 ± 0.58 mm openmicrobiologyjournal.com |
Staphylococcus aureus | K. marmorata leaf | Zone of Inhibition | 22.3 ± 0.33 mm openmicrobiologyjournal.com |
Staphylococcus aureus | C. myricoides | MIC | 3.90 mg/ml openmicrobiologyjournal.com |
Staphylococcus aureus | C. myricoides | MBC | 7.80 mg/ml openmicrobiologyjournal.com |
Antifungal Effects (as part of essential oil mixtures)
Essential oils, which are complex mixtures of volatile compounds from plants, have gained attention as potential alternatives to synthetic fungicides for controlling postharvest fungal diseases. nih.govmdpi.comfrontiersin.org These oils are considered biodegradable and generally safe. nih.gov Studies have evaluated the in vitro antifungal activity of numerous essential oils against common postharvest pathogens. nih.govmdpi.comfrontiersin.org
The effectiveness of these essential oils is often attributed to their major chemical components, such as phenols, alcohols, aldehydes, and ketones. mdpi.com The synergistic effect of these various components within the essential oil is often greater than the activity of any single compound alone. mdpi.comnih.gov Research has demonstrated that certain essential oils can completely inhibit the mycelial growth of various fungi at specific concentrations. nih.govmdpi.com The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antifungal potency of these oils. mdpi.comfrontiersin.org
Cellular and Molecular Mechanisms Underlying Antimicrobial Action
The antimicrobial action of natural compounds can occur through various cellular and molecular mechanisms. nih.govmdpi.com A primary mode of action for many antimicrobial agents, including components of essential oils like terpenes and terpenoids, is the disruption of the bacterial cell membrane. nih.gov Due to their lipophilic nature, these molecules can integrate into the cell membrane, altering its structure and function, which can lead to cell death. nih.gov
Other mechanisms include the inhibition of essential cellular processes. nih.gov Some antimicrobial peptides, for example, can penetrate the bacterial cell and interfere with the synthesis of DNA, RNA, or proteins. nih.govfrontiersin.org They may also inhibit the activity of crucial intracellular enzymes or disrupt processes like cell wall synthesis and septum formation. nih.gov Furthermore, some phytochemicals have been shown to target bacterial membrane proteins, inhibit efflux pumps, and interfere with quorum sensing, which is a system of cell-to-cell communication in bacteria. researchgate.net The ability of some natural compounds to damage the bacterial cell can be observed through the leakage of cellular material. nih.gov
Biological Impact in Animal Models and Cellular Systems
Hepatic Effects (e.g., liver pathology in mice)
Animal models, particularly in mice, are crucial for studying drug-induced liver injury and understanding the underlying mechanisms of hepatotoxicity. nih.govnih.gov Various substances are known to cause liver damage, which can manifest as acute or chronic conditions. nih.govscielo.org.co For instance, some chemical compounds can induce hepatocellular necrosis, which is the death of liver cells. nih.govscielo.org.co
Studies often measure biomarkers in the blood, such as alanine aminotransferase (ALT) and glutamate dehydrogenase (GLDH), to assess the extent of liver damage. nih.gov Histopathological examination of liver tissue can reveal morphological changes like hepatocellular ballooning and the formation of protein inclusions, which are characteristic of certain types of liver disease. nih.govbiorxiv.org Research has also investigated the role of mitochondrial dysfunction and oxidative stress in the development of liver pathology. nih.govnih.gov For example, some toxins can impair mitochondrial respiration and reduce ATP content in the liver, leading to cellular damage. nih.govmdpi.com
Renal Effects (e.g., kidney lesions with analogs)
Animal models are essential tools for investigating the pathophysiology of kidney diseases, including acute kidney injury (AKI) and chronic kidney disease (CKD). nih.govnih.govresearchgate.net These models allow researchers to study the mechanisms of renal injury and to evaluate potential therapeutic interventions. nih.gov Kidney damage can be induced by various means, including exposure to nephrotoxins or by procedures that cause ischemia-reperfusion injury. nih.gov
Pathological changes in the kidneys can include tubular cell death, interstitial inflammation, and fibrosis. nih.govmerckvetmanual.com In some models, such as those involving 5/6 nephrectomy, animals develop features of progressive kidney disease, including glomerulosclerosis and tubulointerstitial fibrosis. nih.gov The susceptibility to developing kidney lesions can vary between different animal strains. nih.gov Congenital kidney defects, such as renal dysplasia, can also be studied in animal models and are characterized by disorganized development of the kidney parenchyma. msdvetmanual.com
Structure-activity Relationships Sar of Dehydrongaione and Its Derivatives
Influence of Furan Ring Modifications on Biological Activity
The furan ring is a critical component for the biological activity of many furanosesquiterpenoids. nih.gov Studies have shown that even slight alterations to this heterocyclic ring can significantly change the compound's effects. utripoli.edu.ly The presence of the furan moiety is often associated with a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties. nih.gov
Investigations into furan derivatives have revealed that their biological activity is strongly influenced by the substitution pattern on the furan ring. utripoli.edu.lyresearchgate.net For instance, the introduction of different functional groups can modulate the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets. Research on furan-containing compounds has demonstrated that the furan ring's ability to participate in electron transfer processes may contribute to its antioxidant activity. nih.gov In some cases, fusing the furan ring to other cyclic systems, as seen in benzofurans, has been shown to enhance antiproliferative activity compared to their non-fused counterparts. nih.gov
Table 1: Effect of Furan Ring Modifications on Biological Activity
Modification | Effect on Activity | Reference |
---|---|---|
Presence of Furan Ring | Essential for various biological activities. | nih.gov |
Substitution Pattern | Significantly alters biological effects. | utripoli.edu.lyresearchgate.net |
Stereochemical Considerations and Chiral Influences on Biological Effects
Stereochemistry plays a pivotal role in the biological activity of chiral molecules like dehydrongaione. nih.govpharmabiz.com Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles. pharmabiz.combiomedgrid.com This is because biological targets such as enzymes and receptors are themselves chiral and often exhibit stereoselectivity towards their ligands. nih.govpharmabiz.com
For many chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. nih.gov Therefore, establishing the absolute stereochemistry of a chiral compound early in the drug development process is crucial. nih.gov The spatial arrangement of atoms and functional groups in a molecule dictates how it fits into a biological receptor, influencing its binding affinity and subsequent biological response. biomedgrid.com In the context of furanosesquiterpenoids, the stereochemical configuration at various chiral centers within the sesquiterpene backbone significantly impacts their activity. clockss.org
Impact of Side Chain Modifications on Potency and Selectivity
Modifications to the side chains of a core scaffold can dramatically influence the potency and selectivity of a compound. nih.gov The nature, size, and position of side chain substituents can affect a molecule's physicochemical properties, such as solubility and lipophilicity, which in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com
Research on various classes of compounds has demonstrated that side chain engineering is a key strategy for optimizing drug candidates. For example, in a series of benzothiazinone derivatives, modifications to the side chain led to analogs with improved aqueous solubility and pharmacokinetic properties while maintaining potent antimycobacterial activity. mdpi.com Similarly, studies on other compounds have shown that altering the length or branching of alkyl side chains can impact molecular stacking and charge transport properties. rsc.org The introduction of bulky or hydrophobic groups, or conversely, hydrophilic groups, can either enhance or diminish activity depending on the specific interactions with the target protein. rsc.orgnih.gov For instance, increasing the volume of an aliphatic side chain has been observed to decrease the rate of peptide hydrolysis in one study, highlighting the importance of steric factors. rsc.org
Table 2: Influence of Side Chain Modifications on Biological Properties
Modification Type | Observed Effect | Example Class | Reference |
---|---|---|---|
Opening a cyclic side chain | Improved solubility and bioavailability | Benzothiazinones | mdpi.com |
Altering alkyl chain length/branching | Impacts molecular stacking and charge transport | Non-fullerene acceptors | rsc.org |
Introducing bulky hydrophobic groups | Can improve activity | 4-thiazolidinone derivatives | nih.gov |
Computational and Molecular Docking Approaches for SAR Elucidation
Computational methods, particularly molecular docking, are powerful tools for understanding the structure-activity relationships of bioactive molecules. consensus.appopenaccessjournals.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the specific interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions. openaccessjournals.comnih.gov This information is invaluable for elucidating the mechanism of action and for designing more potent and selective inhibitors. mdpi.com
Molecular docking can be used to rationalize observed SAR data and to guide the synthesis of new derivatives with improved activity. nih.gov By creating a model of the ligand-protein complex, researchers can visualize how different functional groups on the ligand interact with amino acid residues in the binding pocket of the target protein. nih.gov This allows for the rational design of modifications aimed at enhancing these interactions. Furthermore, computational approaches can be used for virtual screening of large compound libraries to identify potential new hits. consensus.app
Comparative SAR with Related Furanosesquiterpenoids (e.g., ngaione, epingaione)
The furanosesquiterpenoids are a diverse group of natural products, and comparing the SAR of this compound with its close structural relatives, such as ngaione and epingaione, can provide valuable insights. These compounds often differ only in the stereochemistry at one or more chiral centers or in the degree of saturation of the side chain. clockss.org
For example, ngaione and epingaione are epimers, differing in the stereoconfiguration at the carbon atom adjacent to the furan ring. This single stereochemical difference can lead to significant variations in their biological activities. The presence of a ketone group, as in ipomeamarone, or the absence of a side chain, as in deisopropylngaione, are other structural variations that contribute to the diverse biological profiles observed within this class of compounds. clockss.org Comparative studies help to pinpoint the key structural features responsible for specific biological effects and contribute to a more comprehensive understanding of the SAR for the entire furanosesquiterpenoid family. clockss.org
Analytical Methodologies for Characterization and Quantification in Research Contexts
Chromatographic Methods for Quantitative Analysis
Chromatographic techniques are fundamental for separating dehydrongaione from complex mixtures, enabling its precise quantification.
Quantitative GC-MS Methods in Complex Matrices
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.comwikipedia.org This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. thermofisher.comwikipedia.org In the context of essential oils and plant extracts, which are often complex mixtures of terpenes and other secondary metabolites, GC-MS allows for both the identification and quantification of individual components. mdpi.com
The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or hydrogen, then transports the vaporized sample through a capillary column. thermofisher.com The separation of compounds is based on their differential partitioning between the stationary phase coating the column and the mobile carrier gas. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for preliminary identification. thermofisher.com
Upon exiting the column, the separated compounds enter the mass spectrometer. Here, they are ionized, typically by electron impact, which causes them to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a "fingerprint" for identification. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of this compound are monitored, significantly enhancing sensitivity and selectivity. thermofisher.com The abundance of these ions is directly proportional to the concentration of this compound in the sample.
Several studies have utilized GC-MS to analyze the composition of essential oils from various plant species, including those containing furanoid sesquiterpene ketones like this compound. researchgate.netresearchgate.netresearchgate.net For instance, research on Myoporum species has successfully identified and quantified this compound alongside related compounds such as ngaione, epingaione, and dehydroepingaione in essential oils. researchgate.netresearchgate.netresearchgate.net
Table 1: GC-MS Parameters for Analysis of Sesquiterpenoids
Parameter | Typical Setting | Purpose |
---|---|---|
Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. mdpi.com |
Column Type | Capillary column (e.g., Elite-5) | Provides high-resolution separation of complex mixtures. mdpi.com |
Carrier Gas | Helium or Hydrogen | Transports the sample through the column. thermofisher.com |
Oven Temperature Program | Ramped (e.g., 60 °C to 240 °C) | Allows for the separation of compounds with a wide range of boiling points. |
Ionization Mode | Electron Impact (EI) at 70 eV | Creates reproducible fragmentation patterns for compound identification. mdpi.com |
| Detector Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan provides a complete mass spectrum, while SIM offers higher sensitivity for quantification. thermofisher.com |
HPLC-Based Quantification
High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis of this compound, particularly for less volatile or thermally sensitive compounds. wikipedia.orgshimadzu.com HPLC separates components of a mixture dissolved in a liquid mobile phase by passing them through a column packed with a solid stationary phase. wikipedia.org The separation is based on the differential interactions of the analytes with the stationary and mobile phases. shimadzu.com
For the quantification of this compound, a reversed-phase HPLC (RP-HPLC) setup is commonly employed. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. mdpi.com this compound, being a relatively nonpolar molecule, will have a stronger affinity for the stationary phase and thus a longer retention time compared to more polar compounds.
Detection in HPLC is often achieved using a UV-Vis detector, as this compound possesses chromophores that absorb ultraviolet light. wikipedia.org The absorbance is directly proportional to the concentration of the compound, as described by the Beer-Lambert law. wikipedia.org By creating a calibration curve with standards of known concentration, the amount of this compound in an unknown sample can be accurately determined. wikipedia.org HPLC has been successfully used in the fractionation and analysis of plant extracts containing various bioactive compounds, including sesquiterpenoids. mdpi.commdpi.com
Table 2: HPLC Parameters for Analysis of Sesquiterpenoids
Parameter | Typical Setting | Purpose |
---|---|---|
Column | Reversed-phase (e.g., C18) | Separates compounds based on polarity. mdpi.com |
Mobile Phase | Gradient of acetonitrile and water | Allows for the elution of compounds with a range of polarities. mdpi.com |
Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
Detector | UV-Vis Diode Array Detector (DAD) | Measures the absorbance of the eluting compounds at specific wavelengths. mdpi.com |
| Detection Wavelength | ~254 nm | Corresponds to the UV absorbance maximum of the furanone chromophore. mdpi.com |
Spectroscopic Methods for Detection and Purity Assessment
Spectroscopic methods are indispensable for the structural elucidation and purity assessment of isolated compounds like this compound.
UV-Vis Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. technologynetworks.com This technique is particularly useful for detecting compounds with chromophores, which are parts of a molecule that absorb light. msu.edu In this compound, the furan ring conjugated with a carbonyl group acts as a chromophore, resulting in characteristic UV absorption maxima. clockss.org
The UV spectrum of a furan derivative typically shows a high-intensity K-band in the 200-225 nm region. clockss.org For furoyl derivatives, the position of the UV maxima provides evidence of conjugation. clockss.org The presence of conjugation in this compound shifts the absorption to longer wavelengths. For instance, some eremophilan-9-ones exhibit UV maxima around 269 nm. clockss.org The specific absorbance pattern is unique to the electronic structure of the molecule and can be used for identification and to assess purity. nanofase.eu Any impurities with different chromophores would alter the shape and maxima of the absorption spectrum.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. utdallas.edu It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz Different functional groups absorb IR radiation at characteristic frequencies, providing a molecular fingerprint. copbela.org
Table 3: Characteristic IR Absorption Frequencies for this compound
Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
---|---|---|
Ketone (C=O) | Stretch | ~1715 |
Furan (C=C) | Stretch | 1510-1590 |
Furan (C-O-C) | Stretch | 1010-1040 |
| Alkane (C-H) | Stretch | 2850-3000 |
Enzyme-Based Detection Methods
While not explicitly developed for the direct detection of this compound itself, enzyme-based methods could be a potential future avenue for analysis, especially if this compound is found to interact with specific enzymes. Many natural products exert their biological effects by interacting with enzymes. mdpi.com
For example, some terpenoids are known to interact with dehydrogenases. theinterstellarplan.com If this compound or its metabolites were found to be substrates or inhibitors of a specific dehydrogenase, this interaction could be harnessed for a detection assay. nih.govnih.gov Such an assay would typically involve monitoring the activity of the enzyme in the presence of the sample. A change in enzyme activity, which could be measured spectrophotometrically by following the conversion of a substrate or cofactor (like NAD+/NADH), would indicate the presence of the interacting compound.
The development of such a method would require significant research to identify a specific enzyme that interacts with this compound and to optimize the assay conditions for sensitivity and selectivity. Currently, chromatographic and spectroscopic methods remain the gold standard for the analysis of this compound.
Future Research Directions and Research Gaps
Elucidation of Unexplored Biosynthetic Enzyme Pathways
The biosynthesis of sesquiterpenoids like dehydrongaione is known to originate from primary metabolites, but the specific enzymatic steps are often complex and poorly understood. mdpi.com While it is presumed to derive from the farnesyl pyrophosphate (FPP) pathway, the specific enzymes responsible for its unique chemical structure have not been fully characterized.
Future research should focus on:
Identification of Key Enzymes: The cyclases, oxidoreductases, and other enzymes that catalyze the conversion of FPP to this compound are largely unknown. frontiersin.org Gene-mining and chemoproteomics approaches could accelerate the discovery of these crucial biocatalysts. frontiersin.org
Pathway Reconstruction: Characterizing these enzymes would enable the heterologous reconstitution of the biosynthetic pathway in host organisms like Saccharomyces cerevisiae or Aspergillus niger. nih.gov This would not only confirm the pathway but also allow for the engineered production of this compound and its intermediates. nih.gov
Understanding Regulatory Mechanisms: Investigating how the plant regulates the expression of these biosynthetic genes in response to developmental or environmental cues is essential for a complete picture. mdpi.com
Development of Novel Synthetic Routes with Improved Efficiency
While this compound can be isolated from natural sources, chemical synthesis offers a reliable and scalable alternative. However, existing synthetic routes can be lengthy or low-yielding. Future work should aim to develop more efficient and sustainable synthetic strategies.
Key areas for improvement include:
Catalytic and Stereoselective Methods: Employing modern catalytic methods to control the stereochemistry of the molecule would significantly improve efficiency over classical stoichiometric approaches.
Biocatalysis: Using isolated enzymes or whole-cell systems to perform specific challenging steps in the synthesis could offer a greener and more efficient alternative to traditional chemical reagents. rsc.org
In-depth Mechanistic Studies of Biological Activities at a Cellular and Subcellular Level
This compound has been reported to possess various biological activities, but the underlying molecular mechanisms are not well defined. Understanding how it interacts with biological systems at a molecular level is crucial for any potential application.
Future research should prioritize:
Target Identification: Identifying the specific proteins, enzymes, or cellular pathways that this compound interacts with is a primary goal. chemrxiv.org Techniques like thermal shift assays, affinity chromatography, and computational docking studies can be employed.
Cellular and Subcellular Localization: Determining where the compound accumulates within the cell can provide clues about its mechanism of action.
Kinetic and Thermodynamic Analysis: Detailed kinetic studies can reveal the nature of the interaction with its biological targets, such as whether it acts as a competitive or non-competitive inhibitor of an enzyme. nih.govd-nb.info
Exploration of this compound's Role in Plant-Environment Interactions
The presence of this compound in plants suggests it plays a role in their survival and interaction with the environment. umich.edujulius-kuehn.de This ecological function is a significant research gap.
Areas for investigation include:
Defense Against Herbivores and Pathogens: Quantifying the antifeedant or antimicrobial effects of this compound against a broader range of plant pests and diseases.
Allelopathy: Investigating whether this compound is exuded from the roots or leaves and its effect on the germination and growth of competing plant species.
Response to Abiotic Stress: Studying how the production of this compound changes in response to environmental stressors like drought, salinity, or nutrient deficiency can reveal its role in plant resilience. mdpi.com The genetic and epigenetic regulations controlling these responses are also key areas of interest. mdpi.com
Design and Synthesis of this compound Analogs with Enhanced Specificity for Biological Targets
Once the biological targets and mechanisms of this compound are better understood, the synthesis of analogs could lead to compounds with improved properties. chemrxiv.org
Future work in this area should involve:
Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound structure—such as the furan ring or the alkyl side chain—and testing the biological activity of the resulting analogs. frontiersin.orgrsc.org This helps to identify the key chemical features required for activity.
Computational Design: Using computer modeling to design analogs with a higher predicted affinity and specificity for a particular biological target. chemrxiv.org
Synthesis of Analogs: Developing flexible synthetic routes that allow for the easy creation of a library of this compound analogs for biological screening. mdpi.comnih.gov
Advanced Analytical Method Development for Trace Analysis and Metabolomics
To study this compound in complex biological and environmental samples, sensitive and specific analytical methods are required.
Future developments should focus on:
High-Sensitivity Quantification: Developing methods using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of this compound at very low concentrations. jfda-online.com
Metabolomic Profiling: Incorporating this compound analysis into broader untargeted metabolomics workflows to understand its relationship with other metabolites in the plant. nih.govfrontiersin.org This requires advanced data analysis techniques to handle the large datasets generated. jfda-online.comfrontiersin.org
In Situ Analysis: Exploring techniques like mass spectrometry imaging (MSI) to visualize the distribution of this compound directly within plant tissues, providing spatial context to its biological role. frontlinegenomics.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.